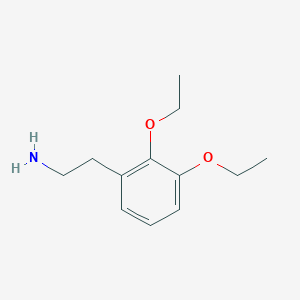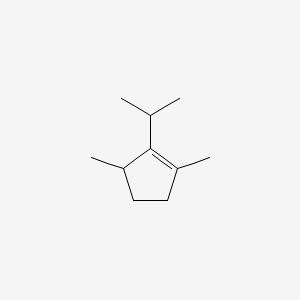
Cyclopentene, 1,3-dimethyl-2-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentene, 1,3-dimethyl-2-(1-methylethyl)- is an organic compound with the molecular formula C10H18 and a molecular weight of 138.25 g/mol . It is a derivative of cyclopentene, characterized by the presence of two methyl groups and an isopropyl group attached to the cyclopentene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentene, 1,3-dimethyl-2-(1-methylethyl)- can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentene with appropriate alkylating agents under controlled conditions. For instance, the reaction of cyclopentene with isopropyl bromide in the presence of a strong base like sodium hydride can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often employed to facilitate the alkylation reactions. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentene, 1,3-dimethyl-2-(1-methylethyl)- undergoes various chemical reactions, including:
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Bromine in carbon tetrachloride at low temperatures.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Cyclopentene, 1,3-dimethyl-2-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclopentene, 1,3-dimethyl-2-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentene, 1,2-dimethyl-: Another derivative of cyclopentene with two methyl groups attached at different positions.
Cyclopentene, 3-methyl-1-(1-methylethyl)-: A similar compound with a different substitution pattern.
Uniqueness
Cyclopentene, 1,3-dimethyl-2-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
61142-32-3 |
|---|---|
Formule moléculaire |
C10H18 |
Poids moléculaire |
138.25 g/mol |
Nom IUPAC |
1,3-dimethyl-2-propan-2-ylcyclopentene |
InChI |
InChI=1S/C10H18/c1-7(2)10-8(3)5-6-9(10)4/h7-8H,5-6H2,1-4H3 |
Clé InChI |
XRKUAEXYTATOMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(=C1C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


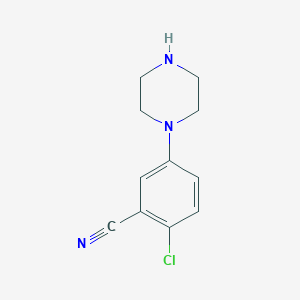
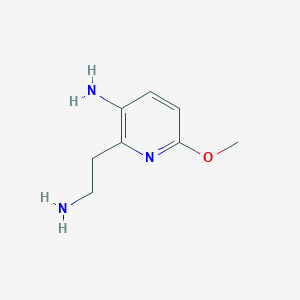
![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13946763.png)
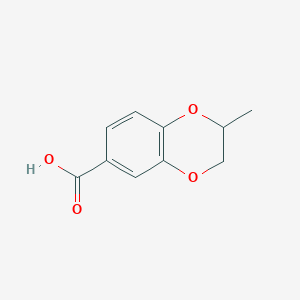
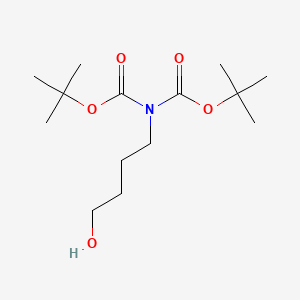
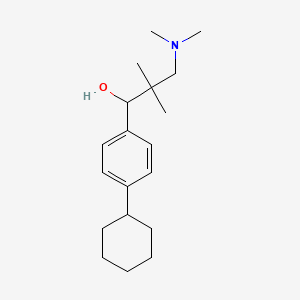
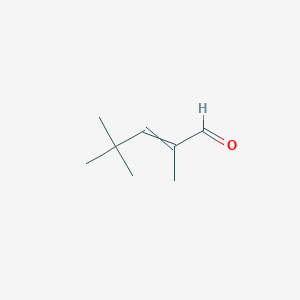
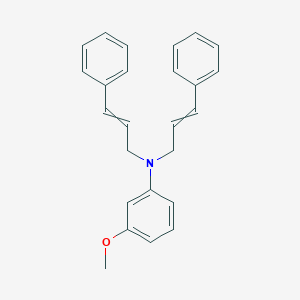
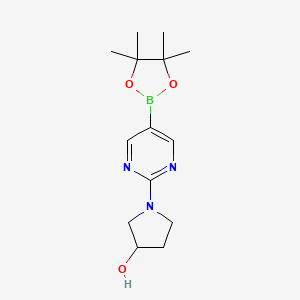

![N-cyclopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13946841.png)
![4-Chloro-3-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13946843.png)

